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Abstract
This technical guide provides a comprehensive overview of the toxicological profiles of glycidol

and its ester, glycidyl myristate. The toxicity of glycidyl myristate is intrinsically linked to its

hydrolysis product, glycidol, a compound classified as "probably carcinogenic to humans"

(Group 2A) by the International Agency for Research on Cancer (IARC). This document

summarizes key toxicological data, including acute toxicity, carcinogenicity, genotoxicity,

reproductive and developmental toxicity, and neurotoxicity. Detailed experimental

methodologies for pivotal studies are outlined to provide a deeper understanding of the data's

context. Metabolic pathways and mechanisms of toxicity are elucidated through diagrams to

visualize the cellular interactions of these compounds. All quantitative data is presented in

structured tables for comparative analysis.

Introduction
Glycidol is a small, reactive epoxide compound used as an intermediate in the chemical and

pharmaceutical industries.[1][2] Its presence as a contaminant in some refined edible oils in the

form of glycidyl fatty acid esters has raised significant health concerns.[3][4] Glycidyl
myristate, an ester of glycidol and myristic acid, is representative of these esters. The primary

toxicological concern for glycidyl esters is their potential hydrolysis to glycidol in the

gastrointestinal tract, leading to systemic exposure to this genotoxic carcinogen.[3][4] This
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guide aims to provide a detailed toxicological reference for professionals involved in research,

drug development, and safety assessment.

Toxicological Profile of Glycidol
Glycidol has been extensively studied, and a considerable amount of toxicological data is

available. It is a direct-acting alkylating agent, meaning it can react with cellular

macromolecules like DNA without metabolic activation.[1][2]

Acute Toxicity
Glycidol exhibits moderate acute toxicity via oral and inhalation routes. Dermal toxicity is

comparatively lower.[5][6]

Table 1: Acute Toxicity of Glycidol

Species
Route of
Administration

Value Reference

Rat Oral (LD50) 420 - 463.8 mg/kg [6][7]

Mouse Oral (LD50) 431 mg/kg [7]

Rabbit Dermal (LD50) 1980 mg/kg [5]

Rat Inhalation (LC50) 580 ppm (8 hours) [5]

Mouse Inhalation (LC50) 450 ppm (4 hours) [5]

Carcinogenicity
Glycidol is classified as "reasonably anticipated to be a human carcinogen" based on sufficient

evidence from animal studies.[8] Oral administration of glycidol has been shown to induce

tumors at multiple sites in both rats and mice.[8][9][10]

Table 2: Carcinogenicity of Glycidol in 2-Year Gavage Studies
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Species Sex
Dose Levels
(mg/kg/day)

Target Organs
for Neoplasms

Reference

F344/N Rats Male 37.5, 75

Tunica vaginalis

(mesothelioma),

Mammary gland

(fibroadenoma),

Brain (gliomas),

Forestomach,

Intestine, Skin,

Zymbal gland,

Thyroid gland

[8][10]

F344/N Rats Female 37.5, 75

Mammary gland

(fibroadenoma,

adenocarcinoma)

, Brain (gliomas),

Oral mucosa,

Forestomach,

Clitoral gland,

Thyroid gland,

Leukemia

[8][10]

B6C3F1 Mice Male 25, 50

Forestomach,

Harderian gland,

Liver, Lung, Skin

[9]

B6C3F1 Mice Female 25, 50

Forestomach,

Harderian gland,

Mammary gland,

Subcutaneous

tissue

[9]

Genotoxicity
Glycidol is a well-established genotoxic agent, demonstrating positive results in a wide range of

in vitro and in vivo assays. Its epoxide ring is highly reactive and can directly alkylate DNA,

leading to mutations.[1][11][12]
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Table 3: Genotoxicity of Glycidol

Assay Test System
Metabolic
Activation

Result Reference

Ames Test

Salmonella

typhimurium

(TA98, TA1535)

With and Without Positive [12]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and Without Positive [11]

Micronucleus

Test

Mouse Bone

Marrow
N/A (in vivo) Negative [11]

Comet Assay L5178Y cells With and Without Positive [12]

Reproductive and Developmental Toxicity
Glycidol has been shown to adversely affect reproductive parameters in male rodents,

including testicular atrophy and reduced sperm count and motility.[5] Developmental toxicity

studies have shown increased resorptions and fetal anomalies when administered during

gestation.[13]

Table 4: Reproductive and Developmental Toxicity of Glycidol

Species Effect NOAEL/LOAEL Reference

Rat (Male)
Reduced sperm count

and motility

LOAEL: 100

mg/kg/day
[5]

Mouse (Female)
Increased resorptions

and fetal anomalies

LOAEL: 250 mg/kg

(single dose post-

mating)

[13]

Neurotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://koreascience.kr/article/JAKO200606142232196.page
https://pubmed.ncbi.nlm.nih.gov/22921352/
https://pubmed.ncbi.nlm.nih.gov/22921352/
https://koreascience.kr/article/JAKO200606142232196.page
https://www.mhlw.go.jp/shingi/2004/11/dl/s1115-11j1.pdf
https://publications.iarc.who.int/_publications/media/download/2540/d6b09822c0bab9dcd739e0afdb80cde177be22b3.pdf
https://www.mhlw.go.jp/shingi/2004/11/dl/s1115-11j1.pdf
https://publications.iarc.who.int/_publications/media/download/2540/d6b09822c0bab9dcd739e0afdb80cde177be22b3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neurotoxic effects have been observed in studies with glycidol. In a 13-week oral gavage study,

cerebellar necrosis was reported in rats.[14] Another study showed that glycidol exposure in

adult rats induced axonopathy.[15] A NOAEL for neurotoxicity in offspring of rats exposed

during gestation and lactation was determined to be 100 ppm in drinking water (equivalent to

18.5 mg/kg body weight/day).[14]

Toxicological Profile of Glycidyl Myristate
Specific toxicological data for glycidyl myristate is scarce. The primary assumption in risk

assessment is that glycidyl esters are hydrolyzed in the gastrointestinal tract, releasing glycidol.

[3][4] Therefore, the toxicity of glycidyl myristate is largely inferred from that of glycidol.

Studies on related compounds like myristyl myristate suggest low acute toxicity.[4][16]

However, the genotoxic and carcinogenic potential of the released glycidol remains the main

concern.

Table 5: Acute Toxicity of a Related Compound (Myristyl Myristate)

Species
Route of
Administration

Value Reference

Rat Oral (LD50) > 14.4 g/kg [17]

Rabbit Dermal (LD50) > 5 g/kg [16]

Experimental Protocols
NTP 2-Year Gavage Carcinogenicity Study of Glycidol
(NTP TR-374)
This study was fundamental in establishing the carcinogenicity of glycidol.[8]

Test Substance: Glycidol (94% pure) in distilled water.

Animals: F344/N rats and B6C3F1 mice, 50 of each sex per group.

Administration: Gavage, 5 days per week for 103 weeks.

Dose Levels:
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Rats: 0, 37.5, or 75 mg/kg/day.

Mice: 0, 25, or 50 mg/kg/day.

Observations: Animals were observed twice daily for clinical signs. Body weights were

recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete

necropsy was performed on all animals. Histopathological examinations were conducted on

all major tissues and organs and any gross lesions.

Workflow for the NTP 2-Year Carcinogenicity Study.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18]

Test Strains:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) that are

auxotrophic for histidine (cannot synthesize it).

Principle: The assay measures the ability of a test substance to induce reverse mutations

(reversions) in the histidine gene, allowing the bacteria to grow on a histidine-deficient

medium.

Procedure:

The bacterial strains are exposed to the test substance at various concentrations, both

with and without an exogenous metabolic activation system (S9 mix from rat liver).

A small amount of histidine is added to the medium to allow for a few cell divisions, which

is necessary for mutations to be fixed.

The mixture is plated on a minimal agar medium lacking histidine.

The plates are incubated for 48-72 hours.

The number of revertant colonies is counted. A significant, dose-dependent increase in the

number of revertant colonies compared to the negative control indicates a mutagenic

potential.[18][19]
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Preparation

Exposure

Observation

Bacterial Strains
(e.g., S. typhimurium TA100)

Mix Bacteria, Compound, and S9 (or buffer)

Test Compound
(Glycidol)
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(Metabolic Activation)

Pour onto Minimal Glucose Agar Plates

Incubate at 37°C for 48-72h

Count Revertant Colonies

Compare to Control

Click to download full resolution via product page

General workflow for the Ames Test.

Metabolism and Mechanism of Toxicity
Metabolism of Glycidyl Myristate and Glycidol
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Glycidyl myristate is presumed to be hydrolyzed by lipases in the gastrointestinal tract to yield

myristic acid and free glycidol.[3] Glycidol is then absorbed and undergoes further metabolism.

The primary metabolic pathways for glycidol are:

Hydrolysis: Epoxide hydrolases can open the epoxide ring to form glycerol, which can then

enter endogenous metabolic pathways.[2][9]

Glutathione Conjugation: Glycidol can be detoxified by conjugation with glutathione (GSH), a

reaction that can occur spontaneously or be catalyzed by glutathione S-transferases.[13]

Gastrointestinal Tract Systemic Circulation & Tissues

Glycidyl Myristate

Glycidol
Lipase Hydrolysis

Myristic AcidLipase Hydrolysis GlycerolEpoxide Hydrolase

Glutathione ConjugateGSH Conjugation

DNA Adducts

Alkylation

Click to download full resolution via product page

Metabolic fate of Glycidyl Myristate and Glycidol.

Mechanism of Genotoxicity and Carcinogenicity
The primary mechanism of glycidol's toxicity is its ability to act as an alkylating agent. The

strained epoxide ring is susceptible to nucleophilic attack by cellular macromolecules, including

DNA. This leads to the formation of DNA adducts, which, if not repaired, can lead to mutations

during DNA replication and ultimately contribute to the initiation of cancer.[1][20]
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Signaling pathway of Glycidol-induced genotoxicity.

Conclusion
The toxicological profile of glycidol is well-characterized, indicating that it is a multi-site,

genotoxic carcinogen in animals. The primary health concern associated with glycidyl
myristate and other glycidyl esters is their potential to release glycidol upon ingestion. While

specific toxicological data for glycidyl myristate is limited, a conservative approach assumes

its toxicity is driven by the liberated glycidol. This guide provides essential data and context for

researchers and professionals to understand and assess the risks associated with these

compounds. Further research into the bioavailability of glycidol from its various esters would be

beneficial for more precise risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b139091?utm_src=pdf-body-img
https://www.benchchem.com/product/b139091?utm_src=pdf-body
https://www.benchchem.com/product/b139091?utm_src=pdf-body
https://www.benchchem.com/product/b139091?utm_src=pdf-body
https://www.benchchem.com/product/b139091?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pubs.acs.org [pubs.acs.org]

2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and
glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H
[pubs.rsc.org]

3. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate |
Semantic Scholar [semanticscholar.org]

5. mhlw.go.jp [mhlw.go.jp]

6. fishersci.com [fishersci.com]

7. datasheets.scbt.com [datasheets.scbt.com]

8. Abstract for TR-374 [ntp.niehs.nih.gov]

9. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. Carcinogenicity of glycidol in F344 rats and B6C3F1 mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray
Analysis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

13. publications.iarc.who.int [publications.iarc.who.int]

14. academic.oup.com [academic.oup.com]

15. Glycidol induces axonopathy and aberrations of hippocampal neurogenesis affecting
late-stage differentiation by exposure to rats in a framework of 28-day toxicity study -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

17. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

18. microbiologyinfo.com [microbiologyinfo.com]

19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

20. Mechanisms of formation of adducts from reactions of glycidaldehyde with 2'-
deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubs.acs.org/doi/abs/10.1021/tx950057c
https://pubs.rsc.org/en/content/articlehtml/2022/re/d2re00191h
https://pubs.rsc.org/en/content/articlehtml/2022/re/d2re00191h
https://pubs.rsc.org/en/content/articlehtml/2022/re/d2re00191h
https://pubmed.ncbi.nlm.nih.gov/8706250/
https://www.semanticscholar.org/paper/Final-Report-on-the-Safety-Assessment-of-Myristyl/562148978b7106c71779671b84a4831a26c488a5
https://www.semanticscholar.org/paper/Final-Report-on-the-Safety-Assessment-of-Myristyl/562148978b7106c71779671b84a4831a26c488a5
https://www.mhlw.go.jp/shingi/2004/11/dl/s1115-11j1.pdf
https://www.fishersci.com/store/msds?partNumber=AC120050025&countryCode=US&language=en
https://datasheets.scbt.com/sc-252860.pdf
https://ntp.niehs.nih.gov/publications/reports/tr/tr374
https://www.ncbi.nlm.nih.gov/books/NBK390889/
https://pubmed.ncbi.nlm.nih.gov/8818859/
https://pubmed.ncbi.nlm.nih.gov/8818859/
https://pubmed.ncbi.nlm.nih.gov/22921352/
https://pubmed.ncbi.nlm.nih.gov/22921352/
https://koreascience.kr/article/JAKO200606142232196.page
https://koreascience.kr/article/JAKO200606142232196.page
https://publications.iarc.who.int/_publications/media/download/2540/d6b09822c0bab9dcd739e0afdb80cde177be22b3.pdf
https://academic.oup.com/toxsci/article/134/1/140/1665047
https://pubmed.ncbi.nlm.nih.gov/24185127/
https://pubmed.ncbi.nlm.nih.gov/24185127/
https://pubmed.ncbi.nlm.nih.gov/24185127/
https://cir-reports.cir-safety.org/view-attachment/?id=2684d498-8d74-ec11-8943-0022482f06a6
https://cir-reports.cir-safety.org/view-attachment/?id=b2da0d14-8d74-ec11-8943-0022482f06a6
https://microbiologyinfo.com/ames-test/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8203972/
https://pubmed.ncbi.nlm.nih.gov/8924584/
https://pubmed.ncbi.nlm.nih.gov/8924584/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Toxicological Profile of Glycidyl Myristate and Glycidol:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139091#toxicological-profile-of-glycidyl-myristate-
and-glycidol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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